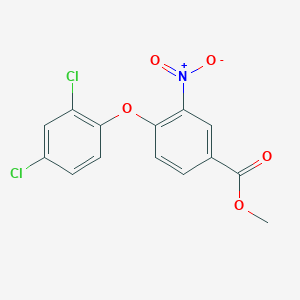

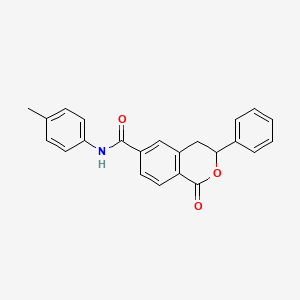

Methyl 4-(2,4-dichlorophenoxy)-3-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, the compound (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was synthesized and characterized by IR, HR-MS, 1H NMR method . Another related compound, 2- (2,4-dichlorophenoxy) acetyl chloride, was prepared by refluxing with 3’-aminoacetophenone in acetone using pyridine as a catalyst .Molecular Structure Analysis

The molecular structure of related compounds has been analyzed. The compound (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was studied using single-crystal X-ray diffraction technique . The experimental and theoretical study confirmed that the molecule exhibits an E configuration .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like 2,4-D have been reported. For example, 2,4-D is a white to tan solid with a melting point of 140.5 °C .Scientific Research Applications

Advanced Oxidation Processes (AOPs) for Degradation

Methyl 4-(2,4-dichlorophenoxy)-3-nitrobenzoate, which is similar to 2,4-dichlorophenoxyacetic acid (2,4-D), can be degraded using advanced oxidation processes (AOPs). These processes are highly efficient in degrading organochlorine pesticides, which have generated public concern due to their toxicity and persistence .

Water Contamination Treatment

Due to the increased use of 2,4-D in recent decades, severe water contamination has occurred. Methyl 4-(2,4-dichlorophenoxy)-3-nitrobenzoate, being similar to 2,4-D, could potentially be used in treatments developed to degrade 2,4-D and thus address this issue .

Controlled Release of Herbicides

Methyl 4-(2,4-dichlorophenoxy)-3-nitrobenzoate could be used in the development of controlled release formulations of pesticides. These formulations can reduce the volatilization and leaching risks of pesticides, improving their use efficiency and reducing their off-target effects .

Nanocarrier-based Formulations

This compound could be used in nanocarrier-based formulations to improve the use efficiency of pesticides and reduce their off-target effects. However, the complicated preparation process currently restricts the large-scale application of nanopesticides .

Agriculture - Weed Control

Phenoxy herbicides, such as 2,4-D and 2-methyl-4-chlorophenoxyacetic acid (MCPA), have been widely used for weed control in agricultural crops. Methyl 4-(2,4-dichlorophenoxy)-3-nitrobenzoate, being similar to these compounds, could potentially be used for the same purpose .

Environmental Contaminant Removal

A large amount of different chemical substances reach the environment without being eliminated, even after passing through wastewater treatment plants. Methyl 4-(2,4-dichlorophenoxy)-3-nitrobenzoate could potentially be used in the development of more efficient removal processes .

Mechanism of Action

Target of Action

It is structurally similar to 2,4-dichlorophenoxyacetic acid , which is a systemic herbicide that primarily targets broadleaf weeds . It causes uncontrolled growth in these plants, while most grasses such as cereals, lawn turf, and grassland are relatively unaffected .

Mode of Action

Based on its structural similarity to 2,4-dichlorophenoxyacetic acid , it may also act as a systemic herbicide. Systemic herbicides are absorbed and translocated throughout the plant, causing uncontrolled growth and eventually plant death .

Biochemical Pathways

Related compounds like 2,4-dichlorophenoxyacetic acid have been shown to interfere with plant growth hormones, disrupting normal growth and development .

Pharmacokinetics

Similar compounds like 2,4-dichlorophenoxyacetic acid are known to be readily absorbed by plants and distributed throughout the plant system

Result of Action

Similar compounds like 2,4-dichlorophenoxyacetic acid cause uncontrolled growth in plants, leading to their death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-(2,4-dichlorophenoxy)-3-nitrobenzoato. For example, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . Additionally, temperature and sunlight can influence the degradation rate of the compound, affecting its persistence in the environment .

Safety and Hazards

properties

IUPAC Name |

methyl 4-(2,4-dichlorophenoxy)-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO5/c1-21-14(18)8-2-4-13(11(6-8)17(19)20)22-12-5-3-9(15)7-10(12)16/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZNWAKSAADWOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

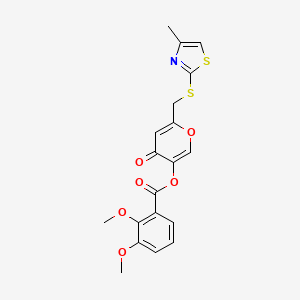

![2-Thiophen-2-yl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2962508.png)

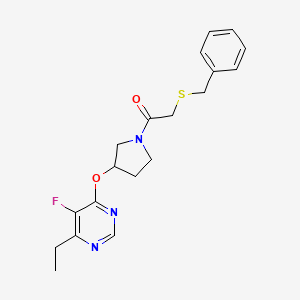

![1-[(3-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2962517.png)

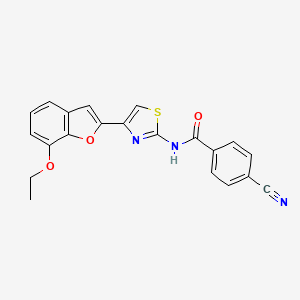

![5-[3-(5-Aminothiophen-2-yl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2962518.png)

![N-[3-(N-ethylanilino)propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2962520.png)

![4-[4-({4-[(4-Hydroxy-4-oxobutanoyl)amino]phenyl}disulfanyl)anilino]-4-oxobutanoic acid](/img/structure/B2962528.png)